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molecular formula C10H8ClNO B123939 1-Methyl-1H-indole-3-carbonyl chloride CAS No. 126921-19-5

1-Methyl-1H-indole-3-carbonyl chloride

Cat. No. B123939
M. Wt: 193.63 g/mol
InChI Key: MCDFXFLLOVQTLA-UHFFFAOYSA-N
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Patent
US06589970B2

Procedure details

Oxalyl chloride (11.86 mL, 136 mmol) was added dropwise to a solution of 1-methyl-1H-indole-3-carboxylic acid (4.76 g, 27 mmol) in 100 mL of methylene chloride. A rapid evolution of gas was observed. The reaction stirred at room temperature for 17 h (overnight). The solvent was removed under reduced pressure to give a pink solid To remove any excess oxalyl chloride the solid was dissolved in benzene and the solvent removed under reduced pressure to give 1-methyl-1H-indole-3-carbonyl chloride which was immediately used in step 2 without additional purification.
Quantity
11.86 mL
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)C(C(O)=O)=[CH:9]1>C(Cl)Cl>[CH3:9][N:8]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:1]([C:2]([Cl:4])=[O:3])=[CH:7]1

Inputs

Step One
Name
Quantity
11.86 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.76 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for 17 h (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pink solid
CUSTOM
Type
CUSTOM
Details
To remove any excess oxalyl chloride the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in benzene
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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